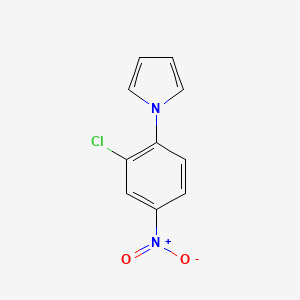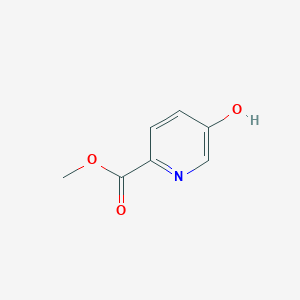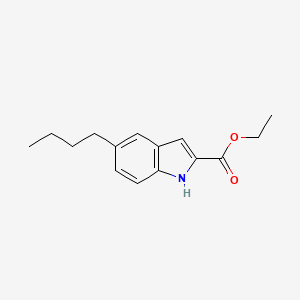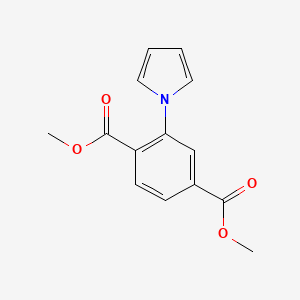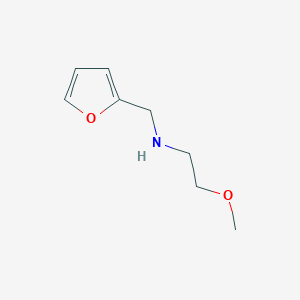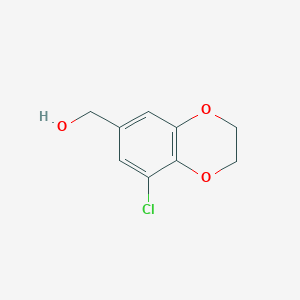
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a chemical compound with the molecular formula C9H9ClO3 . It has a molecular weight of 200.62 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” and its InChI code is "1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2" . This suggests that the compound contains a benzodioxin ring with a chlorine atom at the 8th position and a methanol group at the 6th position.
Physical And Chemical Properties Analysis
“(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol” is a powder that is stored at room temperature . It has a melting point of 62-63 degrees Celsius .
Scientific Research Applications
Anti-Breast Cancer Agents
Research has shown that derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol can function as anti-breast cancer agents. Specifically, studies have synthesized and tested various substituted derivatives against human breast cancer cell lines, demonstrating their potential in cancer treatment (Campos et al., 2015).
Novel Photochemical Transformations
The compound has been involved in unique photochemical transformations. For instance, research on methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, which is structurally related, led to the formation of β-lactam compounds, highlighting its role in novel synthetic pathways (Marubayashi et al., 1992).
Bacterial Biofilm Inhibition
Studies have also explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives in inhibiting bacterial biofilms. These derivatives have shown efficacy against strains like Escherichia coli and Bacillus subtilis, indicating their potential in treating bacterial infections (Abbasi et al., 2020).
Synthesis of Antibacterial and Antifungal Agents
Derivatives of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds, particularly those with specific substitutions, exhibited good antimicrobial potential with low toxicity, suggesting their use in developing new therapeutic agents (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Purposes
Research has explored the use of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol derivatives as enzyme inhibitors, which can be therapeutic agents for conditions like Alzheimer's disease and Type-2 Diabetes. Certain derivatives showed moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, relevant to these diseases (Abbasi et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-4,11H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJZGZSCQLALN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243684 |
Source


|
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol | |
CAS RN |
852399-55-4 |
Source


|
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852399-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
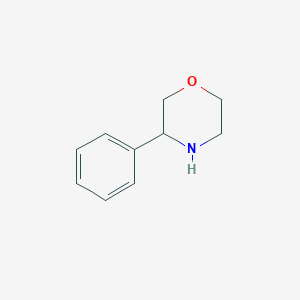
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)
